3'-Iodoacetanilide
Overview
Description
3’-Iodoacetanilide is a chemical compound used in scientific research. It has diverse applications, including organic synthesis, pharmaceuticals, and materials science. The molecular formula of 3’-Iodoacetanilide is C8H8INO .
Synthesis Analysis
The synthesis of 3’-Iodoacetanilide has been reported in the literature. For instance, a method for the synthesis of 13C7-labeled iodoacetanilide has been described, which involves the specific labeling of sulfhydryl groups of cysteine residues .
Molecular Structure Analysis
The molecular structure of 3’-Iodoacetanilide consists of an acetamide group (CH3CONH-) attached to the 3’ position of an iodinated phenyl ring . The exact 3D conformer and crystal structures can be found in databases like PubChem .
Physical And Chemical Properties Analysis
3’-Iodoacetanilide has a molecular weight of 261.06 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. It also has one rotatable bond count .
Scientific Research Applications
Synthesis and Application in Peptide Analysis : 3'-Iodoacetanilide and its derivatives, such as 13C-labeled iodoacetanilide, have been synthesized for the covalent modification of cysteine residues in proteins and peptides. This modification, combined with mass spectrometry, offers a powerful tool for quantitative analysis of peptides and proteins (Niwayama, Kurono, & Matsumoto, 2003); (Niwayama, Zabet-Moghaddam, Kurono, & Cho, 2009).
Quantitative Protein Analysis : This compound has been used in combination with other reagents like N-ethylmaleimide for the quantitative analysis and identification of proteins, contributing significantly to proteomics research (Kurono, Kaneko, & Niwayama, 2013); (Kurono, Kaneko, Matsuura, & Niwayama, 2015).
Local Anesthetic and Antiarrhythmic Action : Substituted derivatives of 3'-Iodoacetanilide have been synthesized and shown to exhibit local anesthetic and antiarrhythmic actions, indicating potential pharmaceutical applications (Iovu et al., 2000); (Zălaru et al., 2009).
Synthesis of Indolines : The use of nickel/photoredox catalysis in synthesizing indolines from iodoacetanilides and alkenes demonstrates the utility of 3'-Iodoacetanilide in organic synthesis, particularly in producing 3-substituted indoline products (Tasker & Jamison, 2015).
Palladium Catalyzed Direct Acylation : 3'-Iodoacetanilide has been used in palladium-catalyzed acylation reactions, leading to the synthesis of bioactive compounds like 2-quinolinones (Basuli & Satyanarayana, 2018).
Cytochrome P450 2E1 Binding : 3'-Hydroxyacetanilide, a derivative of 3'-Iodoacetanilide, has been shown to covalently bind to and inhibit cytochrome P450 2E1, suggesting its relevance in toxicological studies (Halmes et al., 1998).
Use in Alkylation Reactions : 3'-Iodoacetanilide has been synthesized and applied as an alkylating reagent for relative quantitation of proteins, highlighting its role in proteomics (Pasquarello et al., 2004).
Toxicity in Drinking Water : Studies on iodo-acids and iodo-trihalomethanes, including those derived from 3'-Iodoacetanilide, have revealed their occurrence and toxicity in drinking water, emphasizing the importance of understanding their environmental impact (Richardson et al., 2008).
Safety And Hazards
Safety data sheets suggest that 3’-Iodoacetanilide should be handled with care. It is advised to ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
N-(3-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUVYMMGLMBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172819 | |
Record name | 3'-Iodoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Iodoacetanilide | |
CAS RN |
19230-45-6 | |
Record name | N-(3-Iodophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19230-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Iodoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Iodoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-iodoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-IODOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A872BMD83C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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